molecular formula C12H13N3O B2895962 4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile CAS No. 1342448-76-3

4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile

Cat. No.: B2895962
CAS No.: 1342448-76-3
M. Wt: 215.256
InChI Key: DJLGCPDIILBMEB-UHFFFAOYSA-N
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Description

4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C12H13N3O It is characterized by a pyrrolidinone ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-amino-2-pyrrolidinone under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Various substituted benzonitrile derivatives depending on the electrophile used.

Scientific Research Applications

4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile is unique due to the presence of both an amino group and an oxo group on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[(3-amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-7-9-1-3-10(4-2-9)8-15-6-5-11(14)12(15)16/h1-4,11H,5-6,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLGCPDIILBMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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